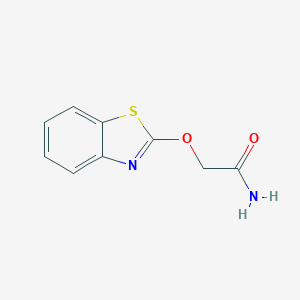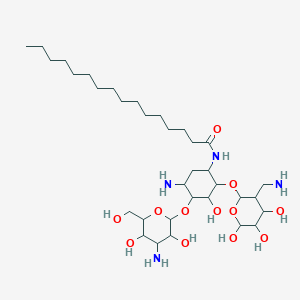
4-Nitro-5-methoxytryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-5-methoxytryptamine, also known as 4-NMT or MNTX, is a chemical compound that belongs to the family of tryptamines. It is a derivative of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and sleep. 4-NMT has been the subject of scientific research due to its potential therapeutic applications in the treatment of various disorders.
Scientific Research Applications
4-Nitro-5-methoxytryptamine has been studied for its potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and addiction. It has been found to have a similar mechanism of action to other tryptamines, such as psilocybin and LSD, which have been shown to have therapeutic effects in clinical trials.
Mechanism Of Action
The mechanism of action of 4-Nitro-5-methoxytryptamine is not fully understood, but it is believed to act on the serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It is also believed to modulate the activity of other neurotransmitters such as dopamine and norepinephrine.
Biochemical And Physiological Effects
4-Nitro-5-methoxytryptamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and altered perception.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Nitro-5-methoxytryptamine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential for toxicity, which can make it difficult to work with in high concentrations.
Future Directions
There are several future directions for research on 4-Nitro-5-methoxytryptamine. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety. Another area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Additionally, there is a need for further research on the safety and toxicity of 4-Nitro-5-methoxytryptamine to determine its potential for clinical use.
In conclusion, 4-Nitro-5-methoxytryptamine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis method involves the reaction of 5-methoxytryptamine with nitric acid and acetic anhydride. 4-Nitro-5-methoxytryptamine has a similar mechanism of action to other tryptamines and has been shown to have a range of biochemical and physiological effects. While there are advantages to using 4-Nitro-5-methoxytryptamine in lab experiments, there are also limitations and a need for further research on its safety and potential for clinical use.
Synthesis Methods
The synthesis of 4-Nitro-5-methoxytryptamine involves the reaction of 5-methoxytryptamine with nitric acid and acetic anhydride. The resulting product is then purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
CAS RN |
107806-90-6 |
|---|---|
Product Name |
4-Nitro-5-methoxytryptamine |
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(5-methoxy-4-nitro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O3/c1-17-9-3-2-8-10(11(9)14(15)16)7(4-5-12)6-13-8/h2-3,6,13H,4-5,12H2,1H3 |
InChI Key |
XSQINWNNKSQCOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-] |
Other CAS RN |
107806-90-6 |
synonyms |
4-nitro-5-methoxytryptamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



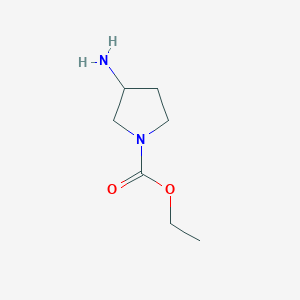
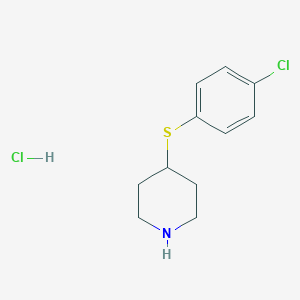
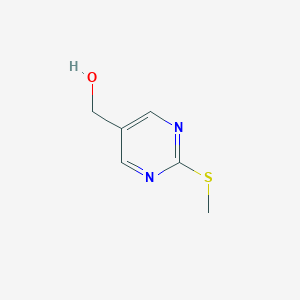
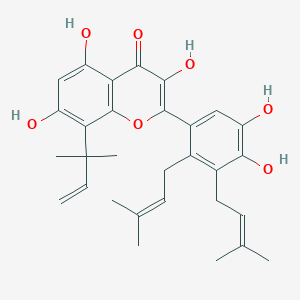

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
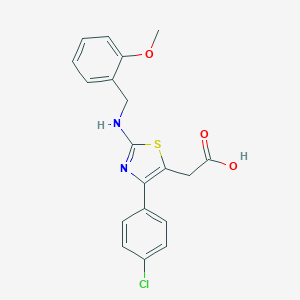
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)



